molecular formula C25H23FN4O4S B2897462 N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955628-73-6

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2897462
CAS RN: 955628-73-6
M. Wt: 494.54
InChI Key: IYHDLDWLFSOKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound is a fluorinated building block, which is often used in pharmaceutical research due to its potential biological activity. The presence of the 2-fluorophenyl piperazine moiety is significant as it is known to interact with various biological targets. This compound could be explored for its efficacy in treating conditions associated with pyruvate kinase deficiency .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to create a wide array of derivatives. These derivatives can then be screened for various activities, such as bactericidal effects against Gram-negative species .

Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. For instance, derivatives of similar structures have shown strong inhibitory effects on PARP-1 enzyme, which is a target for cancer therapy .

properties

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c26-17-3-1-2-4-18(17)29-9-11-30(12-10-29)24(32)16-6-8-21-22(16)27-25(35-21)28-23(31)15-5-7-19-20(13-15)34-14-33-19/h1-5,7,13,16H,6,8-12,14H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHDLDWLFSOKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)N3CCN(CC3)C4=CC=CC=C4F)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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